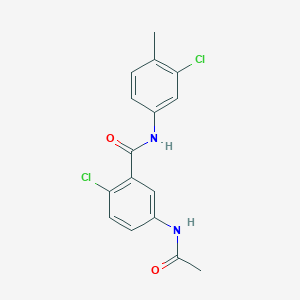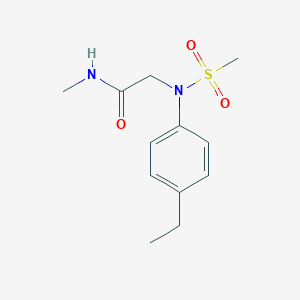![molecular formula C19H21N3O3 B5740174 5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)
5-[(4-tert-butylbenzoyl)amino]isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-tert-butylbenzoyl)amino]isophthalamide, also known as TBB or TBBt, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a derivative of isophthalic acid and is commonly used as a protein kinase CK2 inhibitor. In
Mechanism of Action
5-[(4-tert-butylbenzoyl)amino]isophthalamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the activity of the enzyme.
Biochemical and physiological effects:
5-[(4-tert-butylbenzoyl)amino]isophthalamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. 5-[(4-tert-butylbenzoyl)amino]isophthalamide has also been shown to have anti-inflammatory and neuroprotective effects in various disease models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(4-tert-butylbenzoyl)amino]isophthalamide in lab experiments is its specificity towards protein kinase CK2, which allows for the selective inhibition of this enzyme. However, 5-[(4-tert-butylbenzoyl)amino]isophthalamide has also been shown to have off-target effects on other kinases, which may limit its use in certain experiments. Additionally, 5-[(4-tert-butylbenzoyl)amino]isophthalamide has low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of 5-[(4-tert-butylbenzoyl)amino]isophthalamide, including the development of more potent and selective CK2 inhibitors, the investigation of 5-[(4-tert-butylbenzoyl)amino]isophthalamide's potential as a cancer therapy, and the exploration of its neuroprotective and antiviral properties. Additionally, the use of 5-[(4-tert-butylbenzoyl)amino]isophthalamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Synthesis Methods
5-[(4-tert-butylbenzoyl)amino]isophthalamide can be synthesized through a multi-step process that involves the reaction of isophthalic acid with tert-butylamine to form 5-tert-butylisophthalic acid. The resulting acid is then reacted with thionyl chloride and ammonia to form 5-tert-butylisophthalic acid chloride, which is further reacted with 4-aminobenzophenone to form 5-[(4-tert-butylbenzoyl)amino]isophthalamide.
Scientific Research Applications
5-[(4-tert-butylbenzoyl)amino]isophthalamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. 5-[(4-tert-butylbenzoyl)amino]isophthalamide has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity has been linked to the suppression of tumor growth, making 5-[(4-tert-butylbenzoyl)amino]isophthalamide a potential candidate for cancer therapy. 5-[(4-tert-butylbenzoyl)amino]isophthalamide has also been shown to have neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5-[(4-tert-butylbenzoyl)amino]isophthalamide has been shown to have antiviral activity against various viruses, including HIV, HCV, and SARS-CoV-2.
properties
IUPAC Name |
5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)14-6-4-11(5-7-14)18(25)22-15-9-12(16(20)23)8-13(10-15)17(21)24/h4-10H,1-3H3,(H2,20,23)(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQWODJIFPOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5541882 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)


![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5740192.png)
![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)
![N,N-diethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5740214.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)